molecular formula C31H52O3 B1246720 Vitamin E acetate

Vitamin E acetate

Cat. No.: B1246720
M. Wt: 472.7 g/mol
InChI Key: ZAKOWWREFLAJOT-ADUHFSDSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vitamin E acetate, also known as alpha-tocopheryl acetate, is a derivative of vitamin E. It is a fat-soluble antioxidant that is widely used in dietary supplements, cosmetics, and dermatological products. This compound is known for its stability and ability to protect cells from oxidative damage by neutralizing free radicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Vitamin E acetate is synthesized through the esterification of alpha-tocopherol with acetic acid. The process involves the use of a catalyst, typically a modified resin loaded with proton strong acid and Lewis acid. The reaction is carried out in a microchannel reactor, which enhances the mass transfer effect and increases the reaction rate .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves the following steps:

Chemical Reactions Analysis

Types of Reactions: Vitamin E acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Vitamin E acetate exerts its effects primarily through its antioxidant activity. It incorporates itself into cell membranes, where it reacts with lipid peroxyl radicals to form stable tocopheroxyl radicals, thereby preventing lipid peroxidation. This action helps maintain cell membrane integrity and protects against oxidative damage . Additionally, this compound is involved in cellular signaling, gene regulation, and immune function .

Comparison with Similar Compounds

Properties

Molecular Formula

C31H52O3

Molecular Weight

472.7 g/mol

IUPAC Name

[2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate

InChI

InChI=1S/C31H52O3/c1-21(2)13-10-14-22(3)15-11-16-23(4)17-12-19-31(9)20-18-28-26(7)29(33-27(8)32)24(5)25(6)30(28)34-31/h21-23H,10-20H2,1-9H3/t22-,23-,31?/m1/s1

InChI Key

ZAKOWWREFLAJOT-ADUHFSDSSA-N

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OC(=O)C)C

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C)C

Synonyms

3,4-Dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-ol
Acetate, Tocopherol
alpha Tocopherol
alpha Tocopherol Acetate
alpha Tocopherol Hemisuccinate
alpha Tocopherol Succinate
alpha Tocopheryl Calcium Succinate
alpha-Tocopherol
alpha-tocopherol acetate
alpha-tocopherol hemisuccinate
alpha-tocopherol succinate
alpha-Tocopheryl Calcium Succinate
d alpha Tocopherol
d alpha Tocopheryl Acetate
d-alpha Tocopherol
d-alpha-Tocopheryl Acetate
R,R,R-alpha-Tocopherol
Tocopherol Acetate
Tocopherol Succinate
Tocopherol, d-alpha
Tocopheryl Acetate
vitamin E succinate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vitamin E acetate
Reactant of Route 2
Reactant of Route 2
Vitamin E acetate
Reactant of Route 3
Reactant of Route 3
Vitamin E acetate
Reactant of Route 4
Reactant of Route 4
Vitamin E acetate
Reactant of Route 5
Reactant of Route 5
Vitamin E acetate
Reactant of Route 6
Reactant of Route 6
Vitamin E acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.